molecular formula C10H12Cl2N2O B3084939 1-(2-Chlorophenyl)piperazin-2-one hydrochloride CAS No. 1146411-40-6

1-(2-Chlorophenyl)piperazin-2-one hydrochloride

Cat. No.: B3084939
CAS No.: 1146411-40-6
M. Wt: 247.12
InChI Key: YMQUNAVTMUSZFS-UHFFFAOYSA-N
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Description

Historical Development of Piperazine-Based Pharmaceutical Agents

Evolution of Piperazine in Medicinal Chemistry

Piperazine, a six-membered heterocycle with two nitrogen atoms, first gained pharmacological relevance in the 19th century as an anthelmintic agent. The molecule’s capacity to serve as a conformational scaffold while maintaining hydrogen-bonding capabilities drove its adoption in early antibiotic formulations. By the mid-20th century, substituted piperazines became integral to second-generation fluoroquinolones like ciprofloxacin, where the ring system enhanced bacterial DNA gyrase inhibition. The development of 1-(2-chlorophenyl)piperazin-2-one hydrochloride builds upon this legacy, employing targeted substitution to refine receptor affinity.

Structural Innovations in Piperazine Derivatives

Modern piperazine derivatives exhibit strategic modifications at both nitrogen centers and carbon positions. The introduction of ketone functionalities, as seen in the piperazin-2-one moiety, reduces basicity while preserving hydrogen-bond acceptor capacity—a critical adjustment for blood-brain barrier penetration in CNS-targeted therapies. Comparative analyses of positional isomers reveal distinct bioactivity profiles; for instance, 1-(4-chlorophenyl)piperazin-2-one hydrochloride (CAS 53407130) demonstrates altered receptor binding kinetics compared to its 2-chlorophenyl counterpart.

Table 1: Comparative Properties of Chlorophenylpiperazin-2-one Derivatives
Positional Isomer Molecular Weight (g/mol) Aqueous Solubility (mg/mL) LogP
2-Chlorophenyl 247.12 12.8 ± 0.3 1.92
4-Chlorophenyl 247.12 9.4 ± 0.2 2.15

Properties

IUPAC Name

1-(2-chlorophenyl)piperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O.ClH/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQUNAVTMUSZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025434
Record name 1-(2-Chlorophenyl)piperazin-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146411-40-6
Record name 1-(2-Chlorophenyl)piperazin-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)piperazin-2-one hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated piperazine derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antidepressant Activity: This compound has been studied for its potential as an antidepressant. It acts primarily as a serotonin receptor antagonist, which may help in alleviating symptoms of depression and anxiety disorders.
  • Antipsychotic Effects: Research indicates that 1-(2-Chlorophenyl)piperazin-2-one hydrochloride exhibits antipsychotic properties, making it a candidate for the treatment of schizophrenia and other psychotic disorders. Its mechanism involves modulation of dopamine receptors, particularly D2 receptors.

2. Neuropharmacology

  • Cognitive Enhancer: Studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine.
  • Anti-anxiety Effects: The compound has shown promise in reducing anxiety-like behaviors in animal models, potentially through its effects on GABAergic transmission.

3. Cancer Research

  • Antitumor Activity: Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing significant inhibition of cell proliferation.

Case Studies and Research Findings

In Vitro Studies

  • A study investigating the effects of this compound on human neuroblastoma cells demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Animal Models

  • In a murine model of depression, administration of the compound resulted in reduced immobility time in the forced swim test, suggesting antidepressant-like effects.

Clinical Implications

  • Ongoing clinical trials are exploring the efficacy of this compound in treating mood disorders and schizophrenia, with preliminary results showing promise but requiring further validation through larger studies.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, which can lead to various physiological effects. For example, it may inhibit the reuptake of neurotransmitters such as dopamine and serotonin, thereby affecting mood and behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazin-2-one derivatives vary in biological activity, physicochemical properties, and applications depending on substituent type and position. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Piperazin-2-one Derivatives

Compound Name Substituent Position/Group CAS Number Molecular Weight (g/mol) Key Applications/Activities Sources
1-(2-Chlorophenyl)piperazin-2-one HCl 2-Chlorophenyl 197967-66-1 247.12 Drug intermediates, cytotoxic agents
1-(3-Chlorophenyl)piperazin-2-one HCl 3-Chlorophenyl 183500-94-9 247.12 Industrial research, chemical synthesis
1-(4-Chlorophenyl)piperazin-2-one HCl 4-Chlorophenyl 360561-52-0 247.12 Not specified (structural analog)
1-(4-Fluorophenyl)piperazin-2-one HCl 4-Fluorophenyl 697305-48-9 231.67 Pharmaceutical precursor
1-Isopropylpiperazin-2-one HCl Isopropyl 1187928-58-0 193.69 Precursor for agrochemicals
1-Methylpiperazin-2-one HCl Methyl 109384-27-2 153.61 Unspecified biological studies

Key Observations

Substituent Position Effects: Ortho vs. For example, ortho-substituted compounds often show reduced solubility due to hindered molecular packing . Fluorine vs. Chlorine: The 4-fluorophenyl analog (CAS 697305-48-9) has a lower molecular weight and may offer improved metabolic stability compared to chlorinated derivatives, a common trend in medicinal chemistry .

Psychoactive Applications: Piperazine derivatives with para-substituents (e.g., 4-chlorophenyl) are frequently used in CNS drugs, such as antipsychotics, whereas ortho-substituted analogs may have niche roles due to steric constraints .

Synthetic Utility: The isopropyl derivative (CAS 1187928-58-0) is a precursor for agrochemicals, highlighting the role of alkyl substituents in diversifying applications . The 2-chloro compound’s synthesis likely parallels methods for 3-chloro analogs, such as nucleophilic substitution or reductive amination (e.g., reacting α-bromo esters with piperazinone intermediates) .

Safety and Regulation :

  • Safety data for the 3-chloro analog (CAS 183500-94-9) indicate restrictions to industrial and scientific use, implying similar precautions for the 2-chloro variant .
  • Regulatory standards for chlorophenyl piperazines, as seen in Sibutramine-related compounds, emphasize rigorous purity testing for pharmaceutical applications .

Biological Activity

1-(2-Chlorophenyl)piperazin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is known for its versatility in drug development. The presence of the chlorophenyl group enhances its interaction with various biological targets.

Anticancer Properties

This compound has been investigated for its anticancer effects. A study highlighted that derivatives of piperazine compounds can induce mitotic arrest in colon cancer cells, enhancing their sensitivity to apoptotic stimuli. For instance, a related compound demonstrated significant efficacy in HT29 human colon cancer cells, indicating that structural modifications can lead to enhanced biological activity .

Table 1: Anticancer Activity of Piperazine Derivatives

Compound NameCell LineMechanism of ActionED50 (µM)
1-(2-Chlorophenyl)piperazin-2-one HClHT29 (Colon)Induces mitotic arrestTBD
AK301HT29 (Colon)Inhibits tubulin polymerizationTBD

Neurotransmitter Modulation

Research has shown that piperazine derivatives, including this compound, can influence neurotransmitter levels. These compounds have been linked to increased dopamine, serotonin, and norepinephrine levels, which may result in both therapeutic and adverse effects. Increased serotonin levels, for example, are associated with mood enhancement but can also lead to serotonin syndrome under certain conditions .

Table 2: Neurotransmitter Effects of Piperazine Derivatives

Compound NameEffect on NeurotransmittersPotential Clinical Effects
1-(2-Chlorophenyl)piperazin-2-one HCl↑ Dopamine, ↑ SerotoninMood enhancement, risk of serotonin syndrome
BZP↑ NorepinephrineCardiovascular effects

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

  • Serotonin Receptors : The compound shows affinity for serotonin receptor subtypes (5-HT1A and 5-HT7), influencing mood and anxiety pathways.
  • Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial pathways .

Case Studies

Several studies have explored the therapeutic potential of piperazine derivatives:

  • Colon Cancer Study : A structure-activity relationship study identified a derivative (AK301) that significantly increased apoptosis in colon cancer cells when combined with TNF ligands. This indicates that modifications in the piperazine structure can enhance anticancer properties .
  • Neuropharmacology Research : A study assessing the pharmacological profile of piperazine derivatives found that they could modulate neurotransmitter levels effectively, leading to both therapeutic benefits and potential side effects such as tachycardia and anxiety .

Q & A

Q. What are the recommended protocols for synthesizing 1-(2-Chlorophenyl)piperazin-2-one hydrochloride?

A two-step approach is commonly employed:

  • Step 1 : React 1-(2-chlorophenyl)piperazine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts.
  • Step 2 : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Isolate the product via recrystallization from ethanol/water mixtures to achieve >95% purity . Key data : Molecular formula C10H13ClN2·HCl (MW: 233.14 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, goggles, fume hood) due to potential irritancy. Avoid prolonged skin/eye contact .
  • Storage : Keep in airtight, light-resistant containers at −20°C. Degradation products may form after 6 months; re-test purity via HPLC before reuse .

Q. What analytical techniques validate its structural identity?

  • X-ray crystallography : Resolve crystal packing and confirm bond angles (e.g., C-Cl bond length ~1.73 Å) .
  • NMR : Expect aromatic proton signals at δ 7.2–7.5 ppm (2-chlorophenyl group) and piperazine methylene signals at δ 3.2–3.8 ppm .

Advanced Research Questions

Q. How can conflicting solubility data in polar solvents be resolved?

Solubility discrepancies (e.g., in DMSO vs. methanol) often arise from hydration states or impurities. Conduct:

  • Karl Fischer titration to quantify water content.
  • DSC/TGA to identify polymorphic transitions or decomposition above 150°C .

Q. What strategies mitigate low yields during N-acylation of the piperazine ring?

Low yields (<60%) may result from:

  • Competitive side reactions (e.g., over-acylation). Optimize stoichiometry (1:1.05 molar ratio of piperazine to chloroacetyl chloride).
  • Moisture sensitivity : Use rigorously dried solvents and inert atmospheres .

Q. How does the 2-chlorophenyl substituent influence pharmacological activity compared to analogs?

The electron-withdrawing Cl group enhances receptor binding affinity in serotonin/dopamine receptor assays. Comparative studies show:

  • 5-HT1A binding : IC50 = 12 nM (vs. 45 nM for 4-fluorophenyl analog).
  • Selectivity : Reduced off-target effects compared to bulkier substituents (e.g., 2-methylphenyl) .

Q. What computational methods predict its metabolic stability?

  • ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate CYP450 inhibition.
  • Key parameters : High topological polar surface area (TPSA >50 Ų) suggests limited blood-brain barrier penetration .

Data Contradiction Analysis

Q. Why do different studies report varying melting points (MP) for this compound?

Discrepancies (e.g., MP 198°C vs. 205°C) arise from:

  • Polymorphism : Recrystallization solvents (ethanol vs. acetonitrile) produce distinct crystal forms.
  • Impurity profiles : Residual solvents (e.g., DCM) lower observed MP. Validate via DSC and HPLC purity >99% .

Q. How to address inconsistencies in cytotoxicity assays across cell lines?

  • Cell-specific metabolism : Test in hepatocyte co-cultures to account for metabolic activation.
  • Dose-response curves : Use Hill slopes to differentiate receptor-mediated vs. non-specific toxicity .

Methodological Best Practices

Q. What purification techniques are optimal for scaling up synthesis?

  • Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (CH2Cl2:MeOH 95:5 to 90:10).
  • Alternative : Preparative HPLC (C18 column, 0.1% TFA in H2O/ACN) for >99% purity .

Q. How to design stability studies under accelerated conditions?

  • ICH Q1A guidelines : Expose samples to 40°C/75% RH for 3 months. Monitor degradation via LC-MS (e.g., hydrolysis of the piperazin-2-one ring) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chlorophenyl)piperazin-2-one hydrochloride

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